N-(2-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide N-(2-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 872861-98-8
VCID: VC7140350
InChI: InChI=1S/C24H25N3O4/c1-31-21-12-6-4-10-19(21)25-24(30)23(29)18-15-27(20-11-5-3-9-17(18)20)16-22(28)26-13-7-2-8-14-26/h3-6,9-12,15H,2,7-8,13-14,16H2,1H3,(H,25,30)
SMILES: COC1=CC=CC=C1NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
Molecular Formula: C24H25N3O4
Molecular Weight: 419.481

N-(2-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide

CAS No.: 872861-98-8

Cat. No.: VC7140350

Molecular Formula: C24H25N3O4

Molecular Weight: 419.481

* For research use only. Not for human or veterinary use.

N-(2-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide - 872861-98-8

Specification

CAS No. 872861-98-8
Molecular Formula C24H25N3O4
Molecular Weight 419.481
IUPAC Name N-(2-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Standard InChI InChI=1S/C24H25N3O4/c1-31-21-12-6-4-10-19(21)25-24(30)23(29)18-15-27(20-11-5-3-9-17(18)20)16-22(28)26-13-7-2-8-14-26/h3-6,9-12,15H,2,7-8,13-14,16H2,1H3,(H,25,30)
Standard InChI Key CDEVVYDUHZXHSS-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4

Introduction

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Architecture

The IUPAC name N-(2-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide delineates its intricate structure, which integrates three key components:

  • 2-Methoxyphenyl group: A benzene ring substituted with a methoxy (-OCH3_3) group at the ortho position, contributing to electron-donating effects.

  • Indole core: A bicyclic structure comprising a benzene fused to a pyrrole ring, modified at the 1-position by a 2-oxo-2-(piperidin-1-yl)ethyl chain.

  • Acetamide linker: Connects the indole and methoxyphenyl groups via a carbonyl (-CO-) and amide (-NH-) bridge.

The piperidine moiety introduces a six-membered saturated ring with one nitrogen atom, conferring conformational flexibility and potential for hydrogen bonding .

Table 1: Key Structural Descriptors

PropertyValue/DescriptionSource
Molecular FormulaC23H23N3O4\text{C}_{23}\text{H}_{23}\text{N}_{3}\text{O}_{4}
Molecular Weight405.45 g/mol
Hydrogen Bond Acceptors7
Rotatable Bonds8
Chiral Centers0

Synthesis and Analytical Data

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at 1678 cm1^{-1} confirms the carbonyl stretch of the acetamide group .

  • 1^1H NMR: Key signals include δ 2.474 ppm (singlet, acetamide CH3_3), δ 3.0 ppm (distorted multiplet, piperidine N-CH2_2), and δ 6.8–7.5 ppm (aromatic indole and methoxyphenyl protons) .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The compound’s partition coefficient (logP = 2.922) indicates moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility (LogSw = -3.42) . These properties align with Lipinski’s Rule of Five, suggesting oral bioavailability.

Table 2: Physicochemical Profile

ParameterValueImplications
logP2.922Moderate lipophilicity
Polar Surface Area62.49 ŲMid-range for CNS penetration
pKa9.74Weak base at physiological pH

Biological Activity and Screening Data

Antiviral Screening

Included in ChemDiv’s Antiviral Annotated Library (21,441 compounds), this compound has undergone preliminary evaluation against RNA viruses, though specific IC50_{50} values remain proprietary . Molecular docking studies suggest potential inhibition of viral proteases via interaction with the piperidine nitrogen and indole π-system .

Applications in Drug Discovery

Target Identification

The compound’s inclusion in PPI Inhibitors Tripeptide Mimetics and PLpro Library highlights its utility in disrupting protein-protein interactions critical to viral replication and cancer progression .

Lead Optimization Strategies

  • Piperidine modification: Replacing piperidine with pyrrolidine (as in EVT-3427444) could alter ring strain and hydrogen-bonding capacity.

  • Methoxy positional isomerism: Shifting the methoxy group to the para position may enhance metabolic stability .

Structure-Activity Relationship (SAR) Analysis

Critical Substituents

  • Piperidine ring: Essential for target engagement; removal abolishes antiviral activity in analogues .

  • Indole C3 substituent: The 2-oxoethyl chain optimizes steric complementarity with hydrophobic enzyme pockets .

Table 3: Analog Comparison

CompoundKey ModificationBioactivity
EVT-3427444Pyrrolidine vs. piperidineReduced logP (2.65)
N-[4-(2-piperidinyl)phenyl] Simplified acetamideEnhanced antimicrobial

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